molecular formula C19H18N4O4S B12477309 5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12477309
M. Wt: 398.4 g/mol
InChI Key: KBTGAPZDEKBCQW-UHFFFAOYSA-N
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Description

5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that features a unique combination of indole, morpholine, and thioxodihydropyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method involves the condensation of indole derivatives with morpholine and thioxodihydropyrimidine precursors under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of solid base catalysts like MgO in eco-friendly solvents such as ethanol. The microwave-assisted one-pot reaction significantly reduces reaction times and minimizes the use of toxic solvents .

Chemical Reactions Analysis

Types of Reactions

5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or platinum .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups into the indole or morpholine rings .

Mechanism of Action

The mechanism of action of 5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of indole, morpholine, and thioxodihydropyrimidine moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H18N4O4S/c24-16(22-5-7-27-8-6-22)11-23-10-12(13-3-1-2-4-15(13)23)9-14-17(25)20-19(28)21-18(14)26/h1-4,9-10H,5-8,11H2,(H2,20,21,25,26,28)

InChI Key

KBTGAPZDEKBCQW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O

Origin of Product

United States

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